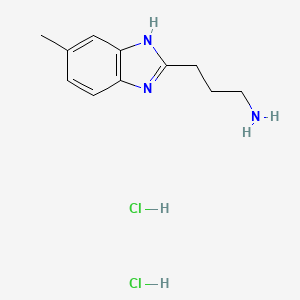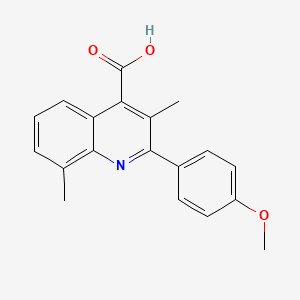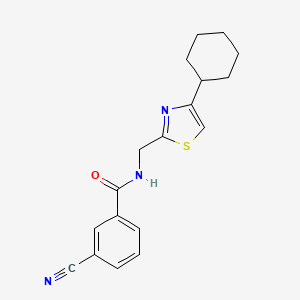
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1169950-70-2 . It has a molecular weight of 262.18 . The IUPAC name for this compound is 3-(5-methyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride” is 1S/C11H15N3.2ClH/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is solid at room temperature . Unfortunately, other physical andAplicaciones Científicas De Investigación
Sigma-Aldrich: 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride Santa Cruz Biotechnology: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine Solubility and Solubility Modeling of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene 新型 N-(苯并咪唑-5-基)-1,3,4-噻二唑-2-胺类似物作为有效 STAT3 抑制剂用于癌症治疗的发现、优化和评估
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with stat3 , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been identified as selective stat3 inhibitors, directly binding to the sh2 domain, inhibiting stat3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound likely affects the JAK/STAT3 pathway, given the similarity to other compounds that have been shown to inhibit this pathway . The JAK/STAT3 pathway is involved in a wide range of biological processes, including cell growth, differentiation, and immune response. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of certain types of cancer.
Result of Action
Inhibition of the jak/stat3 pathway, as seen with similar compounds , can lead to decreased cell proliferation and increased apoptosis. This could potentially be beneficial in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPQNWQLDSROCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)
![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)
![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)